10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate
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Overview
Description
“10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate” is a complex organic compound that belongs to the class of thieno-benzazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate typically involves multi-step organic reactions. The starting materials often include thieno derivatives and benzazepine precursors. The key steps may involve:
Cyclization reactions: to form the thieno-benzazepine core.
Functional group modifications: to introduce the dimethylaminopropyl side chain.
Oxidation reactions: to introduce the oxo group.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: to enhance reaction rates.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield higher oxo derivatives.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate involves interaction with specific molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes.
Pathways: Modulation of signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-Oxo-4-(gamma-dimethylaminopropyl)-9,10-dihydro-(4H)-thieno-(3,2-b)(f)-benzazepine fumarate include other thieno-benzazepines and related structures.
Uniqueness
The uniqueness of this compound lies in its specific functional groups and structural features, which may confer unique biological activities or therapeutic potential compared to other similar compounds.
Properties
CAS No. |
37967-95-6 |
---|---|
Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;10-[3-(dimethylamino)propyl]-5H-thieno[3,2-b][1]benzazepin-4-one |
InChI |
InChI=1S/C17H20N2OS.C4H4O4/c1-18(2)9-5-10-19-14-7-4-3-6-13(14)12-16(20)17-15(19)8-11-21-17;5-3(6)1-2-4(7)8/h3-4,6-8,11H,5,9-10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
UQNZNRUPUFZLJW-WLHGVMLRSA-N |
Isomeric SMILES |
CN(C)CCCN1C2=C(C(=O)CC3=CC=CC=C31)SC=C2.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN(C)CCCN1C2=C(C(=O)CC3=CC=CC=C31)SC=C2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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